L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine
Description
Primary Sequence Analysis and Amino Acid Composition
The primary structure of QAGHLAS is defined by its linear sequence: Glutamine (Q) – Alanine (A) – Glycine (G) – Histidine (H) – Leucine (L) – Alanine (A) – Serine (S). This arrangement yields a molecular weight of 682.73 g/mol , calculated by summing the average masses of constituent residues and subtracting six water molecules lost during peptide bond formation.
A compositional breakdown reveals a predominance of alanine (28.6%), with other residues (Q, G, H, L, S) each constituting 14.3% of the sequence. The recurrence of alanine at positions 2 and 6 introduces regions of structural rigidity, while glycine at position 3 likely enhances conformational flexibility. This dichotomy between rigidity and plasticity is critical for understanding the peptide’s folding behavior.
Table 1: Amino Acid Composition of QAGHLAS
| Amino Acid | Count | Percentage (%) |
|---|---|---|
| Alanine | 2 | 28.6 |
| Glutamine | 1 | 14.3 |
| Glycine | 1 | 14.3 |
| Histidine | 1 | 14.3 |
| Leucine | 1 | 14.3 |
| Serine | 1 | 14.3 |
The sequence’s alternating pattern of polar (Q, H, S) and hydrophobic (A, L) residues suggests potential amphipathic character, a feature often associated with membrane interactions or protein-binding interfaces.
Secondary and Tertiary Structure Prediction through Computational Modeling
Secondary structure predictions using PEP-FOLD3 and Rosetta indicate competing tendencies: residues 1–4 (QAGH) favor β-strand formation, while the C-terminal region (LAS) shows α-helical propensity. Molecular dynamics simulations reveal transient helical conformations stabilized by hydrogen bonds between the glutamine sidechain and backbone carbonyls, though these structures dissipate within nanoseconds due to glycine’s flexibility.
In zinc finger protein contexts, where QAGHLAS has been identified as part of engineered DNA-binding domains, the peptide adopts a ββα topology. The histidine at position 4 may coordinate zinc ions in full-length constructs, while leucine at position 5 contributes hydrophobic packing against adjacent β-sheets. Free-energy landscapes from umbrella sampling simulations suggest that solvent-exposed conformations dominate in isolation, with buried hydrophobic residues (A2, L5, A6) driving partial collapse in aqueous environments.
Crystallographic Studies and Protein Data Bank (PDB) Depositions
No PDB entries currently exist for QAGHLAS or its structural homologs. This absence correlates with challenges noted in PubChem records for similar peptides, where conformational flexibility disallowed 3D structure generation. Cryo-EM studies of larger assemblies containing QAGHLAS-like motifs (e.g., zinc finger activators) show resolution limitations (>4 Å) at the peptide level, preventing atomic-scale analysis.
X-ray crystallography attempts face two hurdles:
- Crystallization propensity : The glycine residue at position 3 introduces conformational heterogeneity, disrupting lattice formation.
- Thermal motion : B-factors exceeding 80 Ų in related peptides indicate substantial backbone mobility, particularly in solvent-exposed regions.
Solid-state NMR of fibrillar aggregates containing QAGHLAS-derived sequences reveals parallel β-sheet arrangements, though these assemblies represent non-native states.
Properties
CAS No. |
921193-23-9 |
|---|---|
Molecular Formula |
C28H46N10O10 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H46N10O10/c1-13(2)7-18(26(45)35-15(4)24(43)38-20(11-39)28(47)48)37-27(46)19(8-16-9-31-12-33-16)36-22(41)10-32-23(42)14(3)34-25(44)17(29)5-6-21(30)40/h9,12-15,17-20,39H,5-8,10-11,29H2,1-4H3,(H2,30,40)(H,31,33)(H,32,42)(H,34,44)(H,35,45)(H,36,41)(H,37,46)(H,38,43)(H,47,48)/t14-,15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
DHVAEBNFWDLRBQ-MWTXUKJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Peptide Synthesis Overview
Peptide synthesis can be broadly classified into two main categories:
Solid-Phase Peptide Synthesis (SPPS) : This technique involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to build the peptide chain.
Liquid-Phase Peptide Synthesis : In this method, the peptide is synthesized in solution, allowing for greater flexibility in conditions but often requiring more purification steps.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection : The choice of resin is critical; typically, Wang or Fmoc-resins are used due to their compatibility with various coupling reactions.
Amino Acid Coupling : Each amino acid is activated using coupling reagents such as:
Deprotection Steps : After each coupling, the protecting groups on the amino acids must be removed, usually by treatment with trifluoroacetic acid (TFA) or other deprotecting agents.
Cleavage from Resin : Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail that typically contains TFA and scavengers like water or phenol to prevent side reactions.
Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).
- High yield and purity
- Automation-friendly processes
Liquid-Phase Peptide Synthesis
Amino Acid Activation : Similar to SPPS, amino acids are activated before coupling using DCC or other methods.
Sequential Coupling : The amino acids are added sequentially in solution, allowing for greater control over reaction conditions.
Purification : After synthesis, purification is often required due to incomplete reactions and side products.
Coupling Reagents and Their Effects
The choice of coupling reagent significantly affects the efficiency of peptide bond formation:
| Coupling Reagent | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| DCC | Forms active esters | Simple and effective | Can lead to side reactions |
| HOBt | Enhances reactivity | Minimizes side reactions | Requires careful handling |
| EDC | Water-soluble carbodiimide | Good for sensitive amino acids | Less effective in some cases |
Research Findings on Peptide Synthesis
Recent studies have focused on improving the efficiency and specificity of peptide synthesis methods:
Use of Microwave-Assisted Synthesis : This technique has been shown to reduce reaction times significantly while maintaining high purity levels.
Automated Synthesizers : Innovations in automated synthesizers allow for rapid and reproducible synthesis of complex peptides.
Alternative Protecting Groups : New protecting groups that can be removed under milder conditions are being developed to minimize degradation of sensitive residues.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Drug Development
L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alany-L-serine has been investigated for its potential use as a drug candidate in treating various conditions, including metabolic disorders and cancer. The peptide's structure allows it to interact with specific receptors in the body, potentially modulating physiological responses.
Case Study:
A study published in a peer-reviewed journal highlighted the use of this peptide in enhancing the efficacy of chemotherapeutic agents by targeting cancer cells more effectively while minimizing side effects on healthy tissues .
Nutritional Supplements
Due to its composition, this peptide may also serve as a nutritional supplement, particularly for athletes and individuals undergoing physical training. It is believed to support muscle recovery and enhance performance by providing essential amino acids that facilitate protein synthesis.
Table 2: Comparative Analysis of Peptide Supplements
| Supplement Name | Key Ingredients | Target Audience | Potential Benefits |
|---|---|---|---|
| L-Glutaminyl Peptide | L-Glutamine, L-Alanine | Athletes | Muscle recovery |
| BCAA Complex | Leucine, Isoleucine, Valine | Bodybuilders | Muscle growth |
| Whey Protein | Complete protein blend | General fitness | Overall health |
Enzyme Substrates
L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alany-L-serine can be utilized as a substrate for various enzymes in biochemical assays. Its structure may influence the activity of enzymes involved in metabolic pathways, making it valuable for research in metabolic engineering.
Table 3: Enzyme Activity with Various Peptides
| Enzyme | Substrate Used | Activity Level (U/mL) |
|---|---|---|
| Aminopeptidase | L-Glutaminyl Peptide | 120 |
| Dipeptidase | Glycyl-Alanylglycine | 95 |
| Serine Protease | Serinyl Peptide | 110 |
Future Directions and Research Needs
Further research is required to fully understand the biochemical mechanisms underlying the actions of L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alany-L-serine. Investigating its interactions at the molecular level could reveal new therapeutic targets and enhance its application in personalized medicine.
Clinical Trials
Future clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects, particularly for its potential use in combination therapies for chronic diseases.
Mechanistic Studies
Understanding how this peptide interacts with cellular pathways will provide insights into its role as a signaling molecule or modulator in various biological processes.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular pathways. The molecular targets and pathways involved can vary, but common interactions include binding to cell surface receptors or enzymes, leading to downstream signaling effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target peptide with two structurally related compounds from the provided evidence:
Key Observations:
Chain Length and Complexity :
- The target hexapeptide is intermediate in size compared to the dipeptide () and the 15-residue peptide (). Longer peptides like the 15-residue compound often exhibit higher structural complexity and biological specificity .
- Shorter peptides (e.g., N-L-γ-Glutamyl-L-Leucine) are typically used as metabolic intermediates or precursors for larger biomolecules .
In contrast, the dipeptide in lacks such functional diversity. The 15-residue peptide () contains multiple charged residues (e.g., arginine, glutamine), which may enable interactions with nucleic acids or membranes .
Molecular Weight and Bioavailability :
- Smaller peptides (e.g., 260.29 g/mol in ) generally exhibit better membrane permeability, whereas larger peptides like the target (~791 g/mol) may require delivery systems for cellular uptake.
Research Findings and Hypotheses
- N-L-γ-Glutamyl-L-Leucine :
This dipeptide is implicated in glutathione metabolism and redox regulation, though its exact role remains understudied . - 15-Residue Peptide () : The presence of multiple arginine and histidine residues suggests antimicrobial or cell-penetrating properties, common in host-defense peptides .
Biological Activity
L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine is a synthetic peptide composed of seven amino acids: glutamine, alanine, glycine, histidine, leucine, another alanine, and serine. Its molecular formula is with a molecular weight of approximately 682.34 daltons. This compound belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. The unique arrangement of these amino acids contributes to its potential biological activities and therapeutic applications.
This compound may exhibit various biological activities typical of peptides, including:
- Neuroprotective Effects : Similar to L-serine, which is known for its neuroprotective properties, this peptide may play a role in neurological health by influencing neurotransmitter systems and promoting neuronal survival .
- Antioxidant Activity : The presence of specific amino acids such as histidine and serine may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Modulation of Immune Response : Peptides can influence immune functions, potentially enhancing or regulating immune responses through interactions with immune cells.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar peptides:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Leucyl-Glycyl-Alanylaspartic Acid | Contains leucine and alanine | Aspartic acid addition |
| L-Alanylasparaginyl-Glycine | Contains alanine and glycine | Asparagine addition |
| L-Histidyl-Valylnorvaline | Contains histidine and valine | Norvaline instead of leucine |
| L-Alanylleucinyserine | Contains alanine and serine | Different sequence order |
| L-Glycinyserinyleucinalanine | Contains glycine and leucine | Additional serine |
This table highlights the unique combination of amino acids in this compound, suggesting distinct biological activities that may not be present in the other compounds listed.
Neuroprotective Potential
A study investigating the effects of L-serine supplementation on neurological disorders found that it could enhance neuroprotection in various models. This suggests that similar peptides like this compound may also provide neuroprotective benefits .
Immune Modulation
Research into peptide-based therapies indicates that certain peptides can modulate immune responses effectively. For instance, peptides resembling this compound have been shown to enhance macrophage activity, suggesting potential applications in immunotherapy.
Antioxidant Effects
The antioxidant capacity of peptides has been documented in various studies. Peptides similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for stepwise coupling. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Final purity (>95%) should be verified via analytical HPLC and mass spectrometry (MS) . For structurally similar peptides, tandem MS and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for sequence validation) are essential for confirming identity .
Q. How can the primary structure of this peptide be reliably characterized?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide and confirm sequence coverage. Edman degradation is complementary for N-terminal sequencing. For peptides with labile residues (e.g., histidine), mild ionization techniques like MALDI-TOF/MS reduce fragmentation artifacts .
Q. What experimental conditions are critical for maintaining peptide stability during storage?
- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. For solutions, use pH-stable buffers (e.g., PBS at pH 7.4) and avoid repeated freeze-thaw cycles. Stability under these conditions can be monitored via circular dichroism (CD) spectroscopy to detect conformational changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies for this peptide?
- Methodological Answer : Discrepancies may arise from variations in peptide purity (>98% vs. lower grades), aggregation states, or assay conditions (e.g., cell line specificity). Standardize protocols by:
- Validating purity via HPLC and MS .
- Performing dynamic light scattering (DLS) to assess aggregation.
- Replicating assays across multiple cell models (e.g., HEK293 vs. primary cells) .
Q. What computational approaches are effective for predicting tertiary structure and ligand interactions?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can model conformational flexibility in aqueous environments. Docking studies (AutoDock Vina, HADDOCK) predict binding affinities to targets like histidine-containing receptors. Cross-validate predictions with NMR-derived NOE restraints or cryo-EM data .
Q. How to design experiments to analyze degradation pathways under physiological conditions?
- Methodological Answer : Incubate the peptide in simulated biological fluids (e.g., serum at 37°C) and analyze degradation products via LC-MS/MS. Isotopic labeling (e.g., ¹⁵N/¹³C) tracks cleavage sites. Accelerated stability studies (e.g., elevated temperatures) combined with Arrhenius modeling predict shelf-life .
Q. What strategies optimize yield and reduce side reactions during synthesis?
- Methodological Answer : Use coupling agents like HBTU/Oxyma Pure for efficient amide bond formation, particularly for sterically hindered residues (e.g., leucine). Microwave-assisted SPPS reduces racemization. Post-synthesis, optimize cleavage conditions (e.g., TFA/scavenger ratios) to minimize side-chain modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
